molecular formula C12H23N3O2 B1462624 2-(4-aminopiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1153252-08-4

2-(4-aminopiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B1462624
CAS No.: 1153252-08-4
M. Wt: 241.33 g/mol
InChI Key: OABOQHZWIYZBJQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15N3O/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a storage temperature of 4°C and should be protected from light .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Research on acetamide and its derivatives, such as those mentioned by Kennedy (2001), focuses on understanding their biological effects, including toxicity and potential therapeutic applications. These compounds continue to have commercial and scientific importance due to their diverse biological activities, which vary qualitatively and quantitatively. The review by Kennedy highlights the need to update our knowledge on these chemicals considering their widespread usage and proposes examining individual chemicals for comprehensive insights into their biological responses (Kennedy, 2001).

NMDA Receptors and Glutamate Neurotransmission

The role of NMDA receptors in synaptic physiology and potential implications for human psychiatric and neurological diseases are discussed by Horak et al. (2014). This research highlights the significance of understanding molecular mechanisms associated with NMDA receptors, which could enhance our knowledge of normal synaptic physiology and the etiology of brain diseases. The study points out that abnormalities in NMDA receptor functioning are associated with various human diseases, emphasizing the importance of targeted research in this area (Horak, Petralia, Kaniaková, & Sans, 2014).

Synthesis and Pharmacological Activities of Piracetam Derivatives

Piracetam and its derivatives, explored for their nootropic and therapeutic potentials, are cyclic compounds improving learning, memory, and brain metabolism. The review by Dhama et al. (2021) underlines the significance of piracetam analogs in managing and treating various diseases, highlighting the importance of exploring synthetic methodologies and biological activities associated with these compounds. This research points towards the ongoing need for developing novel therapeutics based on cyclic compounds like piracetam (Dhama, Sucheta, Kumar, Verma, & Kumar, 2021).

Advanced Oxidation Processes for Drug Degradation

The review by Qutob et al. (2022) addresses the degradation of acetaminophen, a related compound, highlighting the efficacy of advanced oxidation processes (AOPs) in treating pollutants in water. This research emphasizes the generation of different by-products and their biotoxicity, demonstrating the environmental impact of pharmaceutical compounds and the importance of effective degradation pathways (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety and Hazards

The safety information available indicates that this compound should be handled with caution. The signal word for this compound is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c13-10-3-5-15(6-4-10)9-12(16)14-8-11-2-1-7-17-11/h10-11H,1-9,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABOQHZWIYZBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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